![molecular formula C12H15ClO4 B14390271 Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol CAS No. 89414-49-3](/img/structure/B14390271.png)
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol is a complex organic compound that combines the properties of acetic acid with a substituted phenylmethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol typically involves multiple steps, starting with the preparation of the substituted phenylmethanol. This can be achieved through the chlorination of a suitable precursor, followed by methoxylation. The final step involves the esterification of the phenylmethanol derivative with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The use of high-purity reagents and solvents is crucial to obtain a product with the desired specifications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorovinyl group to an ethyl group, altering the compound’s properties.
Substitution: The chlorine atom in the chlorovinyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 2-(1-chloroethenyl)-5-methoxybenzaldehyde or 2-(1-chloroethenyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(1-ethenyl)-5-methoxyphenylmethanol.
Substitution: Formation of 2-(1-hydroxyethenyl)-5-methoxyphenylmethanol or 2-(1-aminoethenyl)-5-methoxyphenylmethanol.
科学的研究の応用
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol involves its interaction with various molecular targets. The compound’s reactive groups can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Acetic acid;[2-(1-bromoethenyl)-5-methoxyphenyl]methanol: Similar structure but with a bromine atom instead of chlorine.
Acetic acid;[2-(1-chloroethenyl)-5-ethoxyphenyl]methanol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of a chlorovinyl group and a methoxyphenylmethanol moiety in acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol provides distinct chemical reactivity and potential applications that are not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
89414-49-3 |
|---|---|
分子式 |
C12H15ClO4 |
分子量 |
258.70 g/mol |
IUPAC名 |
acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H11ClO2.C2H4O2/c1-7(11)10-4-3-9(13-2)5-8(10)6-12;1-2(3)4/h3-5,12H,1,6H2,2H3;1H3,(H,3,4) |
InChIキー |
XFPLVCZPJBKGAT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.COC1=CC(=C(C=C1)C(=C)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
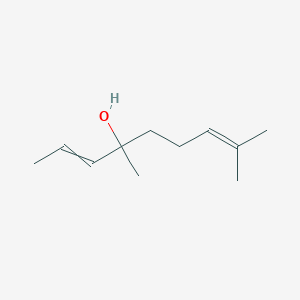
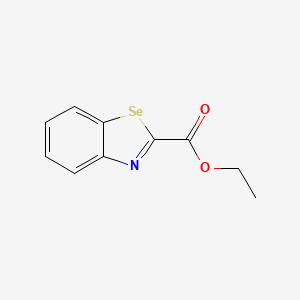
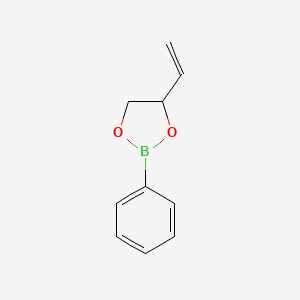

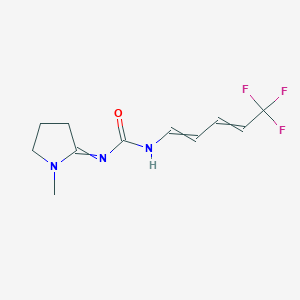
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
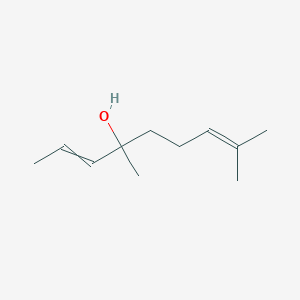

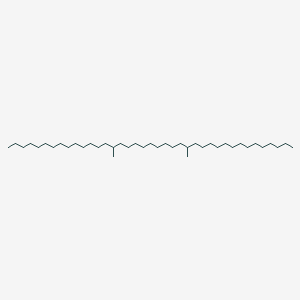
dimethylsilane](/img/structure/B14390258.png)
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
